molecular formula C15H24N4O4 B2533964 4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2137619-24-8

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2533964
CAS No.: 2137619-24-8
M. Wt: 324.381
InChI Key: KEXIOTKPJWOGGX-UHFFFAOYSA-N
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Description

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Rossi et al. (2007) described solvent-dependent reactions of related diazadienes with enamines, demonstrating the synthesis of dihydropyrazines, pyrrolidinyl but-3-enoic acid ethyl esters, and amino-pyrroles. These reactions proceed via diverse pathways including [4+2] cycloaddition, suggesting utility in generating complex heterocyclic structures (Rossi et al., 2007).
  • The study by Mironovich and Shcherbinin (2014) on the reactivity of pyrazolo[5,1-c][1,2,4]triazines underlined the synthesis of novel compounds through acylation, showcasing the versatility of such frameworks in chemical synthesis (Mironovich & Shcherbinin, 2014).

Antibacterial Applications

  • Maqbool et al. (2014) investigated the antibacterial screening of pyrazolopyridines, revealing that certain synthesized compounds exhibited significant antibacterial properties. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Maqbool et al., 2014).

Catalysis and Organic Transformations

  • Umehara, Ueda, and Tokuyama (2016) explored a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles using di-tert-butyl dicarbonate (Boc2O). This method opens avenues for the acylation of a broad spectrum of nitrogen compounds, demonstrating the compound's role in facilitating complex organic syntheses (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Heterocyclic Compounds

  • Galenko et al. (2015) reported the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. The process showcases the compound's utility in constructing pyrrolylpyridinium salts and further transformations into various heterocyclic structures (Galenko et al., 2015).

Properties

IUPAC Name

1-methyl-4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-11-5-6-19(9-11)8-10-7-18(4)17-12(10)13(20)21/h7,11H,5-6,8-9H2,1-4H3,(H,16,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXIOTKPJWOGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN(N=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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